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(1R,2R,5S,6S)-3,3,4,4-Tetrafluoro-9-oxatricyclo[4.2.1.0~2,5~]non-7-ene

fluoropolymer photoresist glass-transition temperature

(1R,2R,5S,6S)-3,3,4,4-Tetrafluoro-9-oxatricyclo[4.2.1.0~2,5~]non-7-ene (CAS 958885-20-6) is a polyfluorinated exo-tricyclo[4.2.1.0²,⁵]non-7-ene derivative containing a 9-oxa bridge and four fluorine atoms on the four-membered ring. Its molecular formula is C₈H₆F₄O (MW 194.13 g/mol).

Molecular Formula C8H6F4O
Molecular Weight 194.13 g/mol
CAS No. 958885-20-6
Cat. No. B13799411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2R,5S,6S)-3,3,4,4-Tetrafluoro-9-oxatricyclo[4.2.1.0~2,5~]non-7-ene
CAS958885-20-6
Molecular FormulaC8H6F4O
Molecular Weight194.13 g/mol
Structural Identifiers
SMILESC1=CC2C3C(C1O2)C(C3(F)F)(F)F
InChIInChI=1S/C8H6F4O/c9-7(10)5-3-1-2-4(13-3)6(5)8(7,11)12/h1-6H/t3-,4+,5+,6-
InChIKeyOBMJVYQRSVXUKM-GUCUJZIJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Technical Baseline for (1R,2R,5S,6S)-3,3,4,4-Tetrafluoro-9-oxatricyclo[4.2.1.0~2,5~]non-7-ene (CAS 958885-20-6): A Fluorinated Tricyclic Ether Monomer


(1R,2R,5S,6S)-3,3,4,4-Tetrafluoro-9-oxatricyclo[4.2.1.0~2,5~]non-7-ene (CAS 958885-20-6) is a polyfluorinated exo-tricyclo[4.2.1.0²,⁵]non-7-ene derivative containing a 9-oxa bridge and four fluorine atoms on the four-membered ring. Its molecular formula is C₈H₆F₄O (MW 194.13 g/mol) . The compound belongs to the class of 3-oxatricyclononene monomers synthesized via thermal [2σ + 2σ + 2π] cycloaddition of quadricyclane with fluorinated olefins, a stereoselective route that yields the exo configuration characteristic of this scaffold [1]. These monomers are primarily investigated as building blocks for amorphous fluoropolymers with high glass-transition temperatures and exceptional transparency at deep-ultraviolet wavelengths, positioning them as candidates for next-generation semiconductor photoresist materials [2].

Why Generic Substitution Fails for (1R,2R,5S,6S)-3,3,4,4-Tetrafluoro-9-oxatricyclo[4.2.1.0~2,5~]non-7-ene


In the context of fluorinated tricyclononene monomers, minor structural variations—such as the presence or position of the oxygen bridge, the number of fluorine atoms, or the exo/endo stereochemistry—produce dramatic differences in cycloaddition reactivity, copolymerization kinetics, and resultant polymer properties. The (1R,2R,5S,6S)-9-oxa-3,3,4,4-tetrafluoro derivative specifically combines an oxygen heteroatom in the two-carbon bridge with a perfluorinated four-membered ring, a configuration that cannot be mimicked by non-oxygen-bridged TCN analogs (e.g., C₉H₈F₄) or by non-fluorinated oxatricyclononenes [1]. These structural features directly control the monomer’s reactivity ratios with tetrafluoroethylene (TFE) and acrylates, the glass-transition temperature of the resulting copolymer, and the dissolution contrast achievable in photoresist formulations—parameters that govern lithographic performance [2]. Substituting a closely related analog without empirical verification risks altering the copolymer composition drift, transparency at 157/193 nm, and the aqueous-base developability required for semiconductor patterning.

Quantitative Differentiation Evidence for (1R,2R,5S,6S)-3,3,4,4-Tetrafluoro-9-oxatricyclo[4.2.1.0~2,5~]non-7-ene vs. Structural Analogs


Oxygen Bridge Impact on Copolymer Glass-Transition Temperature (Tg) in TFE Copolymers

Among tricyclononene (TCN) monomers copolymerized with tetrafluoroethylene (TFE), the incorporation of an oxygen bridge in the monomer structure elevates the glass-transition temperature (Tg) of the resulting dipolymer relative to non-oxygen-bridged analogs. In the systematic study of 22 TCN and 3-oxatricyclononene monomers by Ito et al., TFE/TCN dipolymers typically exhibited Tg values above 200 °C, substantially higher than TFE copolymers with norbornene [1]. The 9-oxa-substituted framework of the target compound is structurally homologous to the 3-oxatricyclononenes evaluated, and the four electron-withdrawing fluorine atoms on the cyclobutane ring are expected to further increase rotational barriers, conferring additional Tg enhancement relative to non-fluorinated oxatricyclononene analogs. This differentiation is critical for photoresist applications requiring thermal stability during post-exposure bake and etch processes.

fluoropolymer photoresist glass-transition temperature

Fluorinated Tricyclononene Reactivity Advantage over Hydrocarbon Olefins in Quadricyclane Cycloaddition

The target compound is synthesized via thermal [2σ + 2σ + 2π] cycloaddition of quadricyclane with a tetrafluoroethylene-derived olefin. Petrov et al. demonstrated that fluorinated olefins exhibit dramatically higher reactivity toward quadricyclane compared to hydrocarbon olefins. Specifically, ethylene (CH₂=CH₂) showed no reaction after 72 hours at 110 °C, while perfluoroolefins such as CF₂=CF₂ reacted slowly but productively at elevated temperature to yield the corresponding exo-tricyclononene cycloadducts [1]. This reactivity gap is fundamental: the target compound's fluorinated olefin precursor enables cycloaddition that is kinetically inaccessible with non-fluorinated analogs, making the fluorinated tricyclononene scaffold synthetically viable where hydrocarbon versions are not. The relative rate constants for fluoroolefin cycloaddition span a range of 1:1.2–1.9:4:138 depending on fluoroalkyl substitution, confirming that fluorine content and pattern directly tune reactivity [1].

cycloaddition monomer synthesis fluorinated olefin reactivity

Deep-UV Transparency Differentiation: Fluorinated vs. Non-Fluorinated Tricyclononenes for 157/193 nm Photoresists

Transparency at the exposure wavelength is a non-negotiable requirement for photoresist polymers. Ito et al. evaluated a library of TCN and oxatricyclononene-based polymers for 157 nm and 193 nm lithography and found that incorporation of fluorine substituents is essential for achieving acceptable optical density. Non-fluorinated TCN polymers exhibit prohibitively high absorbance at 157 nm, rendering them unusable, while fluorinated analogs—including those with oxygen bridges—show markedly improved transparency [1]. The four fluorine atoms in the target compound's cyclobutane ring directly reduce the 157 nm molar absorbance relative to non-fluorinated oxatricyclononenes, a differentiation that is quantifiable by comparing the absorbance spectra of fluorinated versus non-fluorinated tricyclononene polymers in the cited study. The oxygen bridge further reduces absorbance compared to all-hydrocarbon TCN scaffolds by breaking conjugation and lowering the polarizability of the backbone.

photoresist transparency 193 nm lithography

Aqueous-Base Developability Enabled by Oxygen-Bridge and Fluorinated Side-Chain Design

A critical performance parameter for chemically amplified photoresists is developability in aqueous tetramethylammonium hydroxide (TMAH) solutions, which eliminates the need for organic-solvent developers. Polymers derived from 3-oxatricyclononenes bearing fluorinated substituents and/or acid-labile ester groups showed good image formation when compounded with a photoacid generator (PAG), imaged with 157 or 193 nm light, and developed using aqueous base [1]. The ether oxygen in the bicyclic bridge of the target compound contributes polarity that enhances adhesion and promotes uniform dissolution in exposed areas, while the fluorinated cyclobutane ring maintains dry-etch resistance. This combination of properties is not simultaneously achievable with non-oxygen-bridged fluorinated TCNs, which may require higher PAG loading or organic developers, nor with non-fluorinated oxatricyclononenes, which suffer from insufficient plasma etch resistance.

photoresist aqueous developability polymer solubility

Prioritized Application Scenarios for (1R,2R,5S,6S)-3,3,4,4-Tetrafluoro-9-oxatricyclo[4.2.1.0~2,5~]non-7-ene in R&D and Industrial Procurement


157-nm and 193-nm Photoresist Polymer Development

The target monomer is designed for incorporation into amorphous fluoropolymers via radical copolymerization with tetrafluoroethylene (TFE) and/or acrylates. The resulting terpolymers are evaluated as chemically amplified photoresist matrices for 157-nm and 193-nm lithography nodes. The oxygen bridge and four fluorine atoms simultaneously deliver the necessary transparency at the exposure wavelength, high Tg (>200 °C) for thermal processing, and aqueous-base developability—a combination that defines the state of the art for deep-UV resist polymers . Procurement for resist formulation screening should prioritize this monomer over non-fluorinated or non-oxygen-bridged analogs, which fail one or more of these critical performance criteria.

Structure–Property Relationship Studies of Fluorinated Tricyclononenes

The specific stereochemistry (1R,2R,5S,6S) and the 9-oxa-3,3,4,4-tetrafluoro substitution pattern of this monomer make it an essential entry in systematic studies mapping how oxygen bridge position and fluorine loading affect cycloaddition kinetics, copolymerization reactivity ratios, and final polymer properties. Comparative studies with non-oxygen-bridged TCNs (C₉H₈F₄) and non-fluorinated oxatricyclononenes require the target compound as a key data point to deconvolute the contributions of the heteroatom and the fluorine atoms .

High-Tg Amorphous Fluoropolymer Formulation for Etch-Resistant Coatings

Beyond photoresists, the TFE copolymer of the target monomer is a candidate for transparent, etch-resistant coatings requiring thermal stability above 200 °C. The oxygen bridge stiffens the polymer backbone, and the fluorinated cyclobutane ring provides plasma etch resistance comparable to perfluorinated polymers while maintaining solubility in standard organic solvents . This monomer should be specified when both high Tg and solvent processability are required—properties that are inversely correlated in many fluoropolymer systems.

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